molecular formula C50H71N5O6S B12770091 Butyl 2-((3-(((2-(diethylamino)-5-((octadecylamino)sulphonyl)phenyl)amino)carbonyl)-4-hydroxy-1-naphthyl)azo)benzoate CAS No. 42381-20-4

Butyl 2-((3-(((2-(diethylamino)-5-((octadecylamino)sulphonyl)phenyl)amino)carbonyl)-4-hydroxy-1-naphthyl)azo)benzoate

Cat. No.: B12770091
CAS No.: 42381-20-4
M. Wt: 870.2 g/mol
InChI Key: NXJMKCPFHWVMKG-UHFFFAOYSA-N
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Description

Butyl 2-((3-(((2-(diethylamino)-5-((octadecylamino)sulphonyl)phenyl)amino)carbonyl)-4-hydroxy-1-naphthyl)azo)benzoate is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-((3-(((2-(diethylamino)-5-((octadecylamino)sulphonyl)phenyl)amino)carbonyl)-4-hydroxy-1-naphthyl)azo)benzoate typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the core naphthyl structure, followed by the introduction of the azo group through diazotization and coupling reactions. The final steps involve the attachment of the butyl ester and the sulphonyl phenyl groups under controlled conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-((3-(((2-(diethylamino)-5-((octadecylamino)sulphonyl)phenyl)amino)carbonyl)-4-hydroxy-1-naphthyl)azo)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Substitution reagents: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Butyl 2-((3-(((2-(diethylamino)-5-((octadecylamino)sulphonyl)phenyl)amino)carbonyl)-4-hydroxy-1-naphthyl)azo)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 2-((3-(((2-(diethylamino)-5-((octadecylamino)sulphonyl)phenyl)amino)carbonyl)-4-hydroxy-1-naphthyl)azo)benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 2-((3-(((2-(diethylamino)-5-((octadecylamino)sulphonyl)phenyl)amino)carbonyl)-4-hydroxy-1-naphthyl)azo)benzoate stands out due to its combination of functional groups, which confer unique reactivity and versatility. Its ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial use.

Properties

CAS No.

42381-20-4

Molecular Formula

C50H71N5O6S

Molecular Weight

870.2 g/mol

IUPAC Name

butyl 2-[[3-[[2-(diethylamino)-5-(octadecylsulfamoyl)phenyl]carbamoyl]-4-hydroxynaphthalen-1-yl]diazenyl]benzoate

InChI

InChI=1S/C50H71N5O6S/c1-5-9-11-12-13-14-15-16-17-18-19-20-21-22-23-28-35-51-62(59,60)39-33-34-47(55(7-3)8-4)46(37-39)52-49(57)43-38-45(40-29-24-25-30-41(40)48(43)56)54-53-44-32-27-26-31-42(44)50(58)61-36-10-6-2/h24-27,29-34,37-38,51,56H,5-23,28,35-36H2,1-4H3,(H,52,57)

InChI Key

NXJMKCPFHWVMKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC(=C(C=C1)N(CC)CC)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=CC=CC=C4C(=O)OCCCC)O

Origin of Product

United States

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